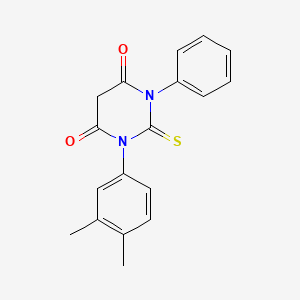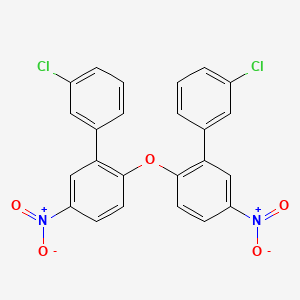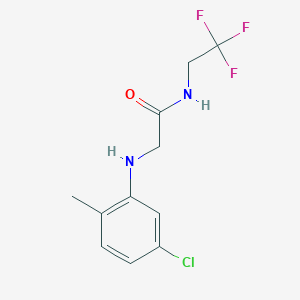
2-Phenylethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylmethanesulfonate is an organic compound with the molecular formula C₈H₁₀O₃S. It is a sulfonate ester derived from methanesulfonic acid and benzyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes due to its reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzylmethanesulfonate can be synthesized through the esterification of methanesulfonic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, benzylmethanesulfonate is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the controlled addition of methanesulfonic acid and benzyl alcohol, followed by the removal of by-products through distillation .
Análisis De Reacciones Químicas
Types of Reactions: Benzylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and thiols to form corresponding benzyl derivatives.
Oxidation: It can be oxidized to form benzyl sulfonic acid derivatives.
Reduction: It can be reduced to benzyl alcohol under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Benzyl azide, benzyl thiocyanate.
Oxidation: Benzyl sulfonic acid.
Reduction: Benzyl alcohol.
Aplicaciones Científicas De Investigación
Benzylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis
Mecanismo De Acción
The mechanism of action of benzylmethanesulfonate involves the cleavage of the ester bond, leading to the release of benzyl cations and methanesulfonate anions. These reactive intermediates can then interact with various molecular targets, including nucleophiles in biological systems. The compound’s reactivity is influenced by the electronic properties of the benzyl group and the stability of the methanesulfonate anion .
Comparación Con Compuestos Similares
Methanesulfonic Acid: A simpler sulfonic acid with similar reactivity but lacks the benzyl group.
Benzyl Bromide: Another benzyl derivative used in organic synthesis but with different reactivity due to the presence of a bromine atom.
Methyl Benzenesulfonate: Similar structure but with a methyl group instead of a benzyl group
Uniqueness: Benzylmethanesulfonate is unique due to its combination of the benzyl group and the methanesulfonate ester, providing a balance of reactivity and stability that is useful in various chemical transformations and industrial applications .
Propiedades
IUPAC Name |
2-phenylethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJLYUVAFAMUKO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O3S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)


![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)




![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)





